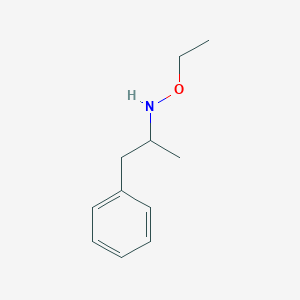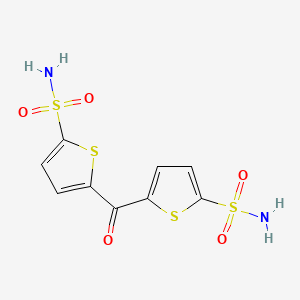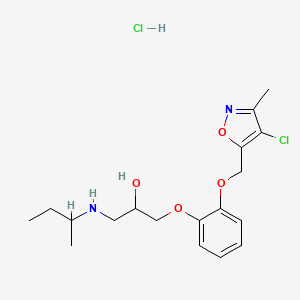
2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a carboxylic acid group, and a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid can be achieved through several methods. One common approach involves the condensation of a thiazolidine derivative with a diethylamino ketone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets, while the thiazolidine ring can participate in various chemical reactions. The compound’s effects are mediated through pathways involving these molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.
Thiophene derivatives: Compounds with a similar sulfur-containing ring structure.
Uniqueness
2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a thiazolidine ring, a carboxylic acid group, and a diethylamino group.
Eigenschaften
CAS-Nummer |
85486-59-5 |
|---|---|
Molekularformel |
C13H24N2O3S |
Molekulargewicht |
288.41 g/mol |
IUPAC-Name |
2-[2-(diethylamino)-2-oxoethyl]-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H24N2O3S/c1-6-15(7-2)9(16)8-13(5)14-10(11(17)18)12(3,4)19-13/h10,14H,6-8H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
CNOBQTGRMBXQSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CC1(NC(C(S1)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)













